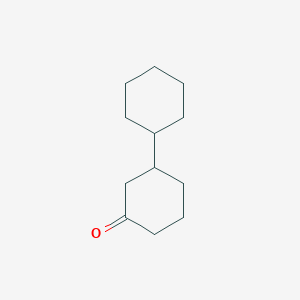

3-cyclohexylcyclohexan-1-one

Description

3-Cyclohexylcyclohexan-1-one is a bicyclic ketone characterized by a cyclohexanone ring substituted with a cyclohexyl group at the 3-position. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. This compound’s structure combines the steric bulk of two cyclohexane rings with the reactivity of a ketone functional group, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name |

3-cyclohexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANCZANBFBDGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7122-93-2 | |

| Record name | 3-cyclohexylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-cyclohexylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:

- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.

- Addition of cyclohexanone to the prepared Grignard reagent, followed by hydrolysis to yield 3-cyclohexylcyclohexanone.

Industrial Production Methods: In industrial settings, the production of 3-cyclohexylcyclohexanone may involve catalytic hydrogenation of cyclohexylidenecyclohexane. This process requires specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-cyclohexylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted cyclohexanones.

Scientific Research Applications

3-cyclohexylcyclohexan-1-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It finds applications in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexylcyclohexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:

Enzyme Inhibition: It may inhibit certain enzymes by forming stable complexes with their active sites.

Metabolic Pathways: It can be metabolized by enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexanone Derivatives

| Compound Name | Molecular Formula | Substituent(s) | Functional Groups | Key Applications | Reference |

|---|---|---|---|---|---|

| 3-Cyclohexylcyclohexan-1-one | C₁₂H₁₈O | Cyclohexyl at C3 | Ketone | Organic synthesis, polymer research | |

| 3-Benzylcyclohexan-1-one | C₁₃H₁₆O | Benzyl at C3 | Ketone | Pharmaceutical intermediates | |

| 3-(2-Chloroacetyl)cyclohexan-1-one | C₈H₁₁ClO₂ | 2-Chloroacetyl at C3 | Ketone, Chloroacetyl | Reactive intermediate for alkylation | |

| 2-[3-(Trifluoromethyl)benzoyl]cyclohexan-1-one | C₁₄H₁₃F₃O₂ | Trifluoromethylbenzoyl at C2 | Ketone, Aromatic acyl | Agrochemical research | |

| Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | C₁₀H₁₆O₃ | Hydroxymethyl at C3, Ethyl ester | Ester, Hydroxymethyl | Polymer precursors, drug delivery |

Key Observations:

Electron-withdrawing groups (e.g., 2-chloroacetyl in ) increase the electrophilicity of the ketone, favoring reactions like Grignard additions or condensations. Trifluoromethylbenzoyl substituents () introduce strong electron-withdrawing and hydrophobic effects, useful in agrochemicals for improved bioavailability.

Applications :

- 3-Benzylcyclohexan-1-one is prioritized in pharmaceutical synthesis due to the benzyl group’s compatibility with aromatic coupling reactions .

- Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate () serves as a bifunctional intermediate, enabling ester hydrolysis or hydroxyl group derivatization for polymer design.

Key Observations:

- Chlorophenyl and nitrophenyl derivatives () exhibit enhanced bioactivity due to halogen/nitro groups’ electronic effects, which are absent in this compound.

- The saturated cyclohexyl group in this compound likely reduces metabolic degradation compared to unsaturated analogs like 3-amino-2-cyclohexen-1-one .

Key Observations:

- This compound could be synthesized via analogous alkylation strategies (e.g., using cyclohexyl bromide), though steric challenges may lower yields compared to benzyl derivatives .

Biological Activity

3-Cyclohexylcyclohexan-1-one, a cyclic ketone, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclohexane ring structure with a carbonyl group. Its structure contributes to its lipophilicity and potential interactions with biological systems.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. A study evaluated its effects on K562 cells (a human leukemia cell line) and demonstrated that the compound could induce apoptosis through the generation of reactive oxygen species (ROS). The mechanism involved mitochondrial dysfunction leading to caspase activation, which is crucial for executing the apoptotic process .

Table 1: Cytotoxic Effects on K562 Cells

| Compound | IC50 (µM) | Apoptosis Induction | ROS Generation |

|---|---|---|---|

| This compound | 25 | Yes | Moderate |

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed moderate antibacterial activity compared to standard antibiotics like ampicillin. The mechanism appears to involve disruption of the bacterial cell membrane integrity .

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by increasing ROS levels, leading to mitochondrial membrane potential disruption and subsequent caspase activation .

- Antibacterial Mechanism : Its lipophilic nature allows it to penetrate bacterial membranes, causing structural damage and cell death .

Case Studies

A notable case study involved the synthesis of derivatives of cyclohexanones, which highlighted the importance of structural modifications in enhancing biological activity. Researchers found that certain substitutions on the cyclohexane ring significantly increased cytotoxic effects against cancer cells while maintaining lower toxicity levels compared to conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.